molecular formula C5H5IN2O2 B1407955 methyl 5-iodo-1H-pyrazole-3-carboxylate CAS No. 1533442-31-7

methyl 5-iodo-1H-pyrazole-3-carboxylate

Cat. No.: B1407955
CAS No.: 1533442-31-7
M. Wt: 252.01 g/mol
InChI Key: IMAPLGQOWUWXGL-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with an iodine atom at the 5-position and a methyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-iodo-1H-pyrazole-3-carboxylate typically involves the iodination of a pyrazole precursor. One common method is the reaction of 5-iodo-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the methyl ester derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands, along with bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-pyrazole derivatives, while coupling reactions can produce biaryl or alkyne-linked pyrazole compounds.

Scientific Research Applications

Methyl 5-iodo-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.

    Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s derivatives may exhibit interesting biological activities, making it useful for studying enzyme inhibition, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-1H-pyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Methyl 5-chloro-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.

    Methyl 5-fluoro-1H-pyrazole-3-carboxylate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

Methyl 5-iodo-1H-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. The larger size and higher reactivity of iodine compared to other halogens can lead to distinct reactivity patterns and applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 5-iodo-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAPLGQOWUWXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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